4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide
Description
4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is an organic compound with a complex structure that combines a methoxyphenyl group, a thioether linkage, and a tetrahydrobenzo[d]thiazolyl moiety
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-22-13-8-10-14(11-9-13)23-12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h8-11H,2-7,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCKFTDNCCJGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the thioether linkage: This can be achieved by reacting 4-methoxyphenylthiol with an appropriate alkyl halide under basic conditions.
Construction of the tetrahydrobenzo[d]thiazole ring: This step involves the cyclization of a precursor containing the necessary functional groups, often using a combination of heating and catalytic agents.
Coupling of the two fragments: The final step involves coupling the thioether and tetrahydrobenzo[d]thiazole fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-((4-methoxyphenyl)thio)butanoic acid: Similar structure but lacks the tetrahydrobenzo[d]thiazole ring.
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide: Similar structure but lacks the methoxyphenylthio group.
Uniqueness
4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxyphenylthio and tetrahydrobenzo[d]thiazole moieties allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and development.
Biological Activity
The compound 4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₈N₂O₁S
- Molecular Weight : 306.41 g/mol
The compound features a thioether linkage with a methoxyphenyl group, a tetrahydrobenzo[d]thiazole moiety, and a butanamide functional group. These structural elements are significant for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide exhibit antimicrobial properties. For instance, derivatives based on the tetrahydrobenzo[d]thiazole scaffold have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target | Inhibition Concentration (μM) |
|---|---|---|
| Compound A | E. coli DNA gyrase | 10 |
| Compound B | Staphylococcus aureus topoisomerase IV | 15 |
| Compound C | Gram-positive bacteria | 20 |
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated that similar thiazole derivatives can induce apoptosis in cancer cell lines by activating specific apoptotic pathways .
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values :
- HeLa: 25 μM
- MCF-7: 30 μM
These results indicate that the compound may effectively inhibit cancer cell proliferation.
The proposed mechanism of action involves interaction with various molecular targets within the cell:
- Inhibition of DNA Replication : By targeting DNA gyrase and topoisomerase IV.
- Induction of Apoptosis : Through modulation of apoptotic pathways via mitochondrial dysfunction.
- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can reduce inflammatory cytokine production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
